[(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyguanosine 3’,5’-Dibutanoate is a biochemical compound with the molecular formula C18H25N5O6 and a molecular weight of 407.42 g/mol . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is a derivative of 2’-deoxyguanosine, where the hydroxyl groups at the 3’ and 5’ positions are esterified with butanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyguanosine 3’,5’-Dibutanoate involves the esterification of 2’-deoxyguanosine with butanoic acid. The reaction typically requires a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is carried out in an anhydrous solvent like dichloromethane under inert conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of 2’-Deoxyguanosine 3’,5’-Dibutanoate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyguanosine 3’,5’-Dibutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 2’-deoxyguanosine and butanoic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 2’-Deoxyguanosine and butanoic acid.
Oxidation: Oxidized purine derivatives.
Substitution: Substituted purine derivatives.
Scientific Research Applications
2’-Deoxyguanosine 3’,5’-Dibutanoate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a biochemical tool to study protein interactions and modifications.
Drug Development: Serves as a precursor for the synthesis of nucleoside analogs used in antiviral and anticancer therapies.
Biomarker Studies: Utilized in the development of biomarkers for various diseases, including cancer and metabolic disorders
Mechanism of Action
The mechanism of action of 2’-Deoxyguanosine 3’,5’-Dibutanoate involves its incorporation into nucleic acids, where it can affect DNA and RNA synthesis. The esterified butanoate groups can be hydrolyzed, releasing 2’-deoxyguanosine, which can then be incorporated into DNA or RNA strands. This incorporation can interfere with normal nucleic acid function, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyguanosine: The parent compound without esterification.
2’-Deoxyadenosine 3’,5’-Dibutanoate: Similar esterified nucleoside with adenine base.
2’-Deoxycytidine 3’,5’-Dibutanoate: Similar esterified nucleoside with cytosine base
Uniqueness
2’-Deoxyguanosine 3’,5’-Dibutanoate is unique due to its specific esterification at the 3’ and 5’ positions, which can influence its chemical properties and biological activity. The butanoate groups can enhance the compound’s lipophilicity, potentially improving its cellular uptake and stability compared to non-esterified nucleosides .
Properties
Molecular Formula |
C18H25N5O6 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
[(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate |
InChI |
InChI=1S/C18H25N5O6/c1-3-5-13(24)27-8-11-10(29-14(25)6-4-2)7-12(28-11)23-9-20-15-16(23)21-18(19)22-17(15)26/h9-12H,3-8H2,1-2H3,(H3,19,21,22,26)/t10?,11-,12-/m1/s1 |
InChI Key |
QKYJOTXTRCUHCM-PQDIPPBSSA-N |
Isomeric SMILES |
CCCC(=O)OC[C@@H]1C(C[C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)CCC |
Canonical SMILES |
CCCC(=O)OCC1C(CC(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.